3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Overview
Description
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid typically involves the bromination of 4,5-dihydroisoxazole-5-carboxylic acid. One common method includes the reaction of 4,5-dihydroisoxazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the isoxazole ring can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
- 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
- 3-Bromo-5-phenyl-4,5-dihydroisoxazole
- 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Comparison: Compared to these similar compounds, 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group can participate in additional hydrogen bonding and ionic interactions, potentially enhancing the compound’s solubility and binding properties .
Biological Activity
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Overview
- Molecular Formula : CHBrNO
- CAS Number : 1130365-33-1
- Structure : The compound features a five-membered isoxazole ring with a carboxylic acid and a bromine substituent, which can influence its reactivity and biological interactions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial and antifungal activities. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
Microorganism | MIC (μg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |
Escherichia coli | 16 | Moderate activity noted |
Candida albicans | 4 | Significant antifungal effect |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain fungal strains compared to others, suggesting its potential as a therapeutic agent in treating infections.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Disruption of Cell Membranes : The bromine atom can participate in halogen bonding, enhancing the compound's ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound acts as an inhibitor in biochemical assays, affecting specific enzymes critical for microbial survival and proliferation.
Case Studies
-
Antibacterial Activity Assessment :
A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. The results indicated that the presence of the bromine atom significantly enhances antibacterial potency compared to non-brominated analogs . -
Fungal Inhibition :
In another case study focusing on fungal pathogens, this compound demonstrated substantial activity against Candida species, with MIC values lower than those observed for traditional antifungal agents. This suggests a potential role in developing new antifungal therapies .
Comparison with Similar Compounds
This compound can be compared with other isoxazole derivatives to understand its unique properties:
Compound | Antimicrobial Activity | Notable Features |
---|---|---|
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole | Moderate | Lacks carboxylic acid group |
3-Bromo-5-phenyl-4,5-dihydroisoxazole | Low | Less reactive due to steric hindrance |
3-Bromo-4,5-dihydroisoxazole | High | Enhanced solubility and binding properties |
The presence of the carboxylic acid group in this compound contributes to its increased solubility and interaction with biological targets compared to other derivatives.
Future Research Directions
Further studies are needed to explore:
- In Vivo Efficacy : Assessing the compound's effectiveness in living organisms to determine potential therapeutic applications.
- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound could provide insights into its broader pharmacological effects.
- Derivative Development : Synthesizing new derivatives based on this compound to enhance its biological activity and reduce toxicity.
Properties
IUPAC Name |
3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYUJCBKKNLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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